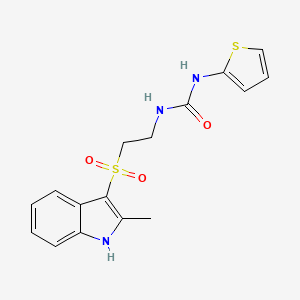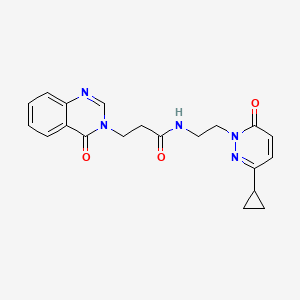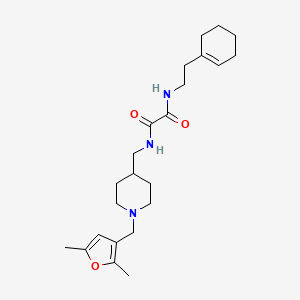
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. This interaction is critical for the regulation of p53, a tumor suppressor protein that plays a crucial role in preventing cancer development. MI-773 has shown potential as a cancer therapeutic agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Urea and thiourea derivatives play a significant role in chemical synthesis. For example, the Lossen rearrangement process, facilitated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, demonstrates a method for converting carboxylic acids into ureas, highlighting the synthetic versatility of urea compounds in producing a variety of chemical structures without racemization and under environmentally friendly conditions (Thalluri et al., 2014). This process is compatible with common N-protecting groups and offers a one-pot synthesis route, which could be relevant for the modification or synthesis of complex molecules like 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea.
Pharmacological Applications
The design and synthesis of flexible urea derivatives as acetylcholinesterase inhibitors reveal the potential of these compounds in medicinal chemistry. For instance, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed significant antiacetylcholinesterase activity, which was optimized by adjusting the spacer length and substituents to enhance interaction with enzyme hydrophobic binding sites (Vidaluc et al., 1995). This suggests that modifying the urea and thiourea frameworks could lead to new therapeutic agents, potentially including derivatives of 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea.
Environmental and Agricultural Applications
Sulfonylurea compounds, such as sulfosulfuron, have applications in agriculture as herbicides. The degradation behavior of sulfosulfuron under various abiotic factors, including pH, temperature, and sunlight exposure, was studied to understand its environmental stability and the pathways of its degradation (Saha & Kulshrestha, 2002). This research underscores the importance of understanding the environmental impact of sulfonylurea-based compounds, which could extend to derivatives like 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea, especially in terms of their stability, degradation, and potential effects on ecosystems.
Propiedades
IUPAC Name |
1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-11-15(12-5-2-3-6-13(12)18-11)24(21,22)10-8-17-16(20)19-14-7-4-9-23-14/h2-7,9,18H,8,10H2,1H3,(H2,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAPDFGLYFHBOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Chloro-4-fluorobenzoyl)amino]acetic acid](/img/structure/B2387697.png)
![2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide](/img/structure/B2387699.png)
![N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B2387701.png)

![1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2387705.png)
![6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2387708.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2387710.png)
![[2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2387712.png)

![2-(cyclopropanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2387716.png)
![3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2387717.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2387719.png)